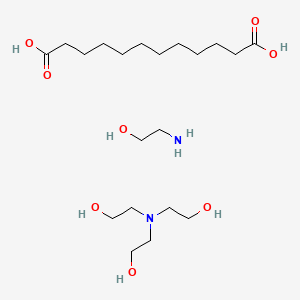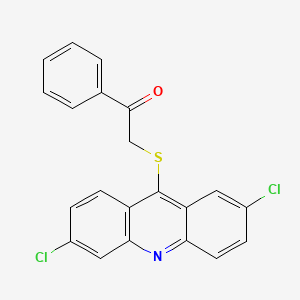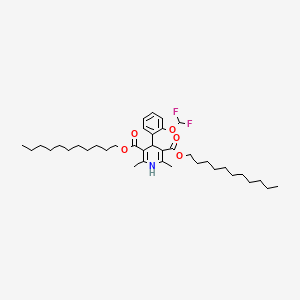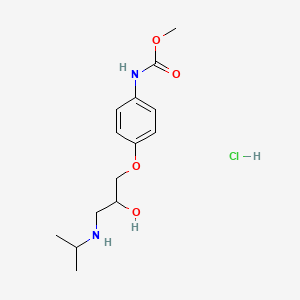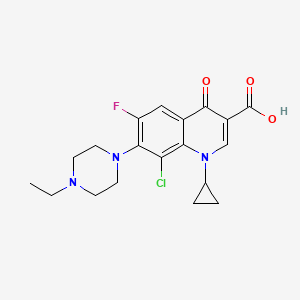
3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity and is used in both human and veterinary medicine. This compound is particularly effective against Gram-negative bacteria and is often utilized in the treatment of various bacterial infections.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- involves multiple steps, starting from readily available starting materials. The key steps include:
Cyclization: The initial step involves the cyclization of a suitable precursor to form the quinoline ring.
Fluorination: The fluorine atom is introduced at the 6th position using fluorinating agents.
Piperazinyl Substitution: The 7th position is substituted with a 4-ethyl-1-piperazinyl group through nucleophilic substitution reactions.
Cyclopropyl Introduction: The cyclopropyl group is introduced at the 1st position through cyclopropanation reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilization of batch reactors for controlled reaction conditions.
Purification: Multiple purification steps, including crystallization and chromatography, to achieve the desired purity.
Quality Control: Rigorous quality control measures to ensure consistency and efficacy of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinolone N-oxides.
Reduction: Reduction reactions can convert the quinolone ring to dihydroquinolone derivatives.
Substitution: Nucleophilic substitution reactions can modify the piperazinyl group or other substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation Products: Quinolone N-oxides.
Reduction Products: Dihydroquinolone derivatives.
Substitution Products: Modified piperazinyl derivatives.
Aplicaciones Científicas De Investigación
3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of quinolone synthesis and reactivity.
Biology: Investigated for its antibacterial properties and mechanisms of action against various bacterial strains.
Medicine: Utilized in the development of new antibacterial agents and treatment protocols for bacterial infections.
Industry: Employed in the production of antibacterial coatings and materials.
Mecanismo De Acción
The antibacterial activity of 3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar structure but different substituents.
Levofloxacin: A fluoroquinolone with a similar mechanism of action but different pharmacokinetic properties.
Moxifloxacin: A newer generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
3-Quinolinecarboxylic acid, 8-chloro-1-cyclopropyl-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is unique due to its specific substituents, which confer distinct antibacterial properties and pharmacokinetic profiles. Its broad-spectrum activity and effectiveness against resistant bacterial strains make it a valuable compound in the field of antibacterial research and therapy.
Propiedades
Número CAS |
116020-28-1 |
|---|---|
Fórmula molecular |
C19H21ClFN3O3 |
Peso molecular |
393.8 g/mol |
Nombre IUPAC |
8-chloro-1-cyclopropyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H21ClFN3O3/c1-2-22-5-7-23(8-6-22)17-14(21)9-12-16(15(17)20)24(11-3-4-11)10-13(18(12)25)19(26)27/h9-11H,2-8H2,1H3,(H,26,27) |
Clave InChI |
JNRYPTFEBRZZAT-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCN(CC1)C2=C(C=C3C(=C2Cl)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


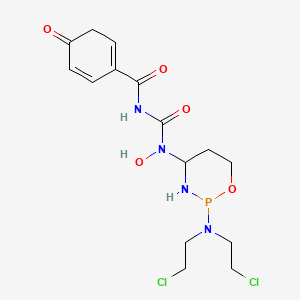
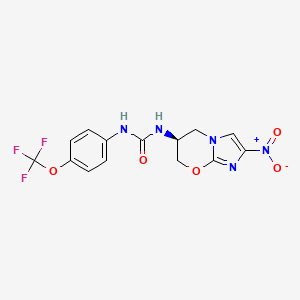
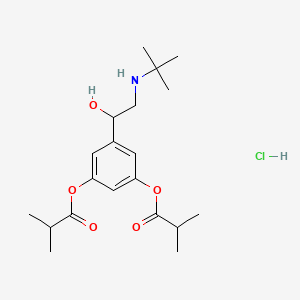
![N-[5-[(2-Butoxy-2-hydroxyethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B12699751.png)

